3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Lipophilicity LogP Drug-likeness

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 1179161-29-5) is a fluorinated heterocyclic building block comprising a 1,3,4-oxadiazole core substituted at the 5-position with a para-trifluoromethylphenyl group and bearing a propanoic acid side chain at the 2-position. With a molecular formula of C₁₂H₉F₃N₂O₃, a molecular weight of 286.21 g/mol, a computed XLogP3 of 2.1, and a topological polar surface area (TPSA) of 76.2 Ų, this compound occupies a distinct physicochemical space among oxadiazole-propanoic acid analogs.

Molecular Formula C12H9F3N2O3
Molecular Weight 286.21 g/mol
Cat. No. B11809886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Molecular FormulaC12H9F3N2O3
Molecular Weight286.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)C(F)(F)F
InChIInChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-17-16-9(20-11)5-6-10(18)19/h1-4H,5-6H2,(H,18,19)
InChIKeyXHVMCVCVJZXJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic Acid (CAS 1179161-29-5): Physicochemical Profile and Procurement Context


3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 1179161-29-5) is a fluorinated heterocyclic building block comprising a 1,3,4-oxadiazole core substituted at the 5-position with a para-trifluoromethylphenyl group and bearing a propanoic acid side chain at the 2-position [1]. With a molecular formula of C₁₂H₉F₃N₂O₃, a molecular weight of 286.21 g/mol, a computed XLogP3 of 2.1, and a topological polar surface area (TPSA) of 76.2 Ų, this compound occupies a distinct physicochemical space among oxadiazole-propanoic acid analogs [1]. It is supplied as a research-grade intermediate (≥97% purity) and is structurally positioned at the intersection of two major medicinal chemistry campaigns: the development of class IIa-selective HDAC4 inhibitors, for which trifluoromethyl-oxadiazole scaffolds constitute the core pharmacophore in the Novartis patent family [2], and the broader use of 1,3,4-oxadiazoles as metabolically stable bioisosteres in drug design [3].

Why Close Analogs of 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic Acid Cannot Be Interchanged Without Quantifiable Consequence


Within the 1,3,4-oxadiazole-2-propanoic acid chemical series, substitution at the 5-phenyl position exerts non-linear effects on key molecular descriptors that govern downstream pharmacokinetic and physicochemical behavior. Replacing the para-CF₃ group with hydrogen (as in the unsubstituted phenyl analog, CAS 23464-98-4) reduces computed lipophilicity by approximately 0.9 logP units (~8-fold), while relocating the CF₃ group from the para to the meta position (CAS 923825-48-3) raises logP by roughly 0.67 units [1]. At the heterocyclic level, switching from a 1,3,4-oxadiazole to the 1,2,4-oxadiazole regioisomer systematically increases log D by approximately one order of magnitude, accompanied by deteriorated metabolic stability and elevated hERG inhibition risk—differences documented across matched molecular pairs in the AstraZeneca compound collection [2]. These quantifiable property shifts mean that selecting an analog without matching the precise substitution and regioisomeric pattern will alter lipophilicity-driven parameters (membrane permeability, metabolic clearance, solubility) in a predictable and potentially project-derailing manner. The evidence items below quantify these differentiation dimensions to support data-driven procurement and experimental design decisions.

Quantitative Differentiation Evidence for 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic Acid Versus Closest Analogs


Lipophilicity Differentiation: Para-CF₃ Target Compound Versus Unsubstituted Phenyl Analog (CAS 23464-98-4)

The target compound (CAS 1179161-29-5) exhibits a computed XLogP3 of 2.1, compared to an XLogP3 of 1.2 for the unsubstituted 5-phenyl analog 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 23464-98-4) [1][2]. This difference of +0.9 logP units corresponds to an approximately 8-fold increase in predicted octanol-water partition coefficient, attributable to the electron-withdrawing and lipophilic contribution of the para-CF₃ substituent. Both values were computed using the XLogP3 algorithm (PubChem release 2025.09.15 for the comparator) [2], providing a methodologically consistent basis for comparison.

Lipophilicity LogP Drug-likeness Physicochemical profiling

1,3,4-Oxadiazole Versus 1,2,4-Oxadiazole Regioisomer: Systematic Class-Level Advantage in log D, Metabolic Stability, and hERG Profile

A systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole regioisomers conducted across the AstraZeneca corporate compound collection (Boström et al., J. Med. Chem. 2012) demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits approximately one order of magnitude lower log D compared to the corresponding 1,2,4-oxadiazole matched pair, along with significantly improved metabolic stability, reduced hERG channel inhibition, and higher aqueous solubility [1]. For the compound class represented by the target molecule, this means that the 1,3,4-oxadiazole core of 3-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid confers a predictable and substantial ADME advantage over any 1,2,4-oxadiazole regioisomeric analog such as 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid (CAS 866018-88-4) , even when the aryl substituent is held constant or similar.

Oxadiazole regioisomerism Log D Metabolic stability hERG Drug design

Positional Isomer Differentiation: Para-CF₃ (Target) Versus Meta-CF₃ Analog (CAS 923825-48-3) LogP Comparison

Moving the trifluoromethyl group from the para position (target compound, CAS 1179161-29-5, XLogP3 = 2.1) to the meta position (CAS 923825-48-3, LogP = 2.7726) increases computed lipophilicity by approximately 0.67 logP units—a near-5-fold increase [1]. Both isomers share identical molecular formula (C₁₂H₉F₃N₂O₃, MW 286.21) and TPSA (76.2 vs. 76.22 Ų) [1], isolating the lipophilicity difference specifically to the electronic and steric consequences of CF₃ positional isomerism on the phenyl-oxadiazole conjugation. The target compound's intermediate logP (2.1 vs. 2.77 for meta-CF₃ and 1.2 for unsubstituted phenyl) may be advantageous when balanced lipophilicity rather than maximal logP is desired.

Positional isomerism LogP CF₃ substitution Medicinal chemistry

Procurement Differentiation: Cost-per-Gram and Purity Profile of the Para-CF₃ Target Compound Versus the Unsubstituted Phenyl Analog

The target compound (CAS 1179161-29-5, 97% purity) is priced at approximately $480 per gram (Chemenu, 2023), whereas the unsubstituted 5-phenyl analog (CAS 23464-98-4, 97% purity) is listed at $79.90 per gram (Aladdin, in-stock) [1]. This represents a roughly 6-fold cost differential that reflects the additional synthetic complexity introduced by the para-trifluoromethyl substituent. The higher cost must be weighed against the differentiated physicochemical properties documented in Evidence Items 1–3 when making procurement decisions for library synthesis or scale-up campaigns.

Procurement Cost analysis Building block Chemical sourcing

Patent Landscape Context: The Trifluoromethyl-Oxadiazole Scaffold as a Privileged Core for Class IIa HDAC4 Inhibition

The Novartis patent family (US 9,056,843; US 9,670,193; EP 2,729,454; WO 2013/008162) explicitly claims trifluoromethyl-oxadiazole derivatives as selective HDAC4 inhibitors for the treatment of Huntington's disease, muscle atrophy, and diabetes/metabolic syndrome [1][2]. The patents disclose 46 exemplified compounds with reported HDAC4 IC₅₀ values; the exemplified compound class includes structures derivable from a trifluoromethyl-oxadiazole-propanoic acid building block core [2]. In contrast, the unsubstituted phenyl analog (CAS 23464-98-4) has been crystallographically characterized as a USP5 zinc-finger ubiquitin-binding domain ligand (PDB 6DXT, 1.95 Å resolution; Mann et al., J. Med. Chem. 2019) [3], indicating a divergent target engagement profile. While this patent evidence does not constitute direct activity data for the target building block itself, it establishes the para-trifluoromethyl-1,3,4-oxadiazole scaffold as a validated starting point for HDAC4 inhibitor programs, whereas the unsubstituted phenyl scaffold has found utility in ubiquitin-proteasome pathway probe development.

HDAC4 Huntington's disease Patent analysis Scaffold prioritization

Recommended Application Scenarios for 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic Acid Based on Differentiated Evidence


Lead Optimization of Class IIa-Selective HDAC4 Inhibitors for Huntington's Disease or Metabolic Syndrome

The target compound serves as a synthetic building block for constructing 1,3,4-oxadiazole-containing analogs within the Novartis-disclosed HDAC4 inhibitor chemical space, where 46 exemplified compounds with HDAC4 IC₅₀ data provide a structure-activity relationship (SAR) framework for analog design [1]. The propanoic acid handle enables amide coupling or esterification for rapid diversification, while the para-CF₃-phenyl substitution matches the lipophilic aryl motif required for class IIa HDAC4 selectivity. The 1,3,4-oxadiazole core provides the systematic log D advantage (~one order of magnitude lower than 1,2,4-oxadiazole matched pairs) documented by Boström et al., which is critical for CNS penetration in Huntington's disease programs or for minimizing metabolic liabilities in chronic metabolic syndrome indications .

Physicochemical Property-Driven Fragment or Building Block Library Design

For medicinal chemistry groups constructing focused building block libraries, the target compound fills a specific lipophilicity niche (XLogP3 = 2.1) that is distinct from both the low-logP unsubstituted phenyl analog (XLogP3 = 1.2) and the higher-logP meta-CF₃ isomer (LogP = 2.77) [1]. This intermediate logP value, combined with its TPSA of 76.2 Ų and the 1,3,4-oxadiazole core's established superiority in metabolic stability over the 1,2,4-oxadiazole regioisomer , makes it a strategically valuable entry when constructing property-diverse screening sets where systematic variation in lipophilicity is desired without sacrificing drug-like properties.

Bioisosteric Replacement of Ester or Amide Functionalities in Drug Discovery

The 1,3,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability while retaining hydrogen bond acceptor capacity [1]. The target compound, with its para-CF₃ substituent, extends this bioisosteric strategy to scaffolds requiring enhanced lipophilicity and electron-withdrawing character. The propanoic acid moiety provides a convenient conjugation handle, while the para-CF₃ group's strong electron-withdrawing effect (-I, -σₚ) modulates the electronic character of the oxadiazole ring in ways that the 4-fluoro analog (CAS 1082828-46-3, LogP ~0.59–1.89) cannot replicate, offering a distinct electronic profile for SAR exploration .

Synthesis of Trifluoromethyl-Containing Functional Materials or Agrochemical Intermediates

Beyond medicinal chemistry, the combination of the electron-deficient 1,3,4-oxadiazole heterocycle with the lipophilic and metabolically stable para-CF₃-phenyl group makes this building block suitable for materials science applications requiring tailored electronic properties, such as electron-transport materials or fluorinated liquid crystal precursors. The carboxylic acid functionality allows for covalent attachment to polymers, surfaces, or nanoparticles, while the CF₃ group imparts chemical and thermal stability. The compound's computed properties (XLogP3 2.1, TPSA 76.2, H-bond acceptor count 8) are documented in product datasheets [1], enabling pre-synthetic property prediction for materials design.

Quote Request

Request a Quote for 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.